molecular formula C15H12N2O3S2 B5215068 N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide

N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B5215068
M. Wt: 332.4 g/mol
InChI Key: UIPIKWDKJDNAAM-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 1-benzothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting pH regulation in cells . This inhibition can lead to various therapeutic effects, such as reducing tumor growth or bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide
  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(4-sulfamoylphenyl)benzamide

Uniqueness

N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts specific electronic properties and biological activities that are distinct from other sulfonamide derivatives. This uniqueness makes it a valuable compound in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h1-9H,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPIKWDKJDNAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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